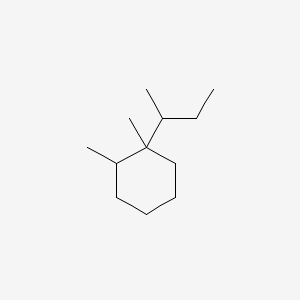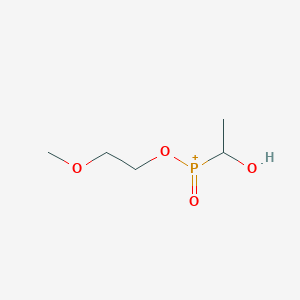
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, a methoxyethoxy group, and an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyethylphosphine with methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyethyl and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxyethoxy groups facilitate binding to specific sites, while the oxophosphanium core participates in electron transfer processes. These interactions lead to the modulation of biochemical pathways and the exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Hydroxyethyl)(2-methoxycyclohexyl)oxophosphanium
- 1-Hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium
Uniqueness
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
88647-84-1 |
|---|---|
Molekularformel |
C5H12O4P+ |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
1-hydroxyethyl-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O4P/c1-5(6)10(7)9-4-3-8-2/h5-6H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
QFWPLNUPRKEPON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
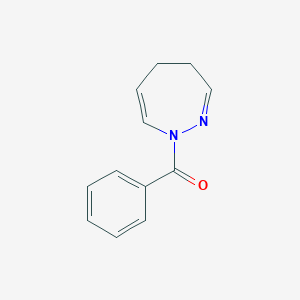
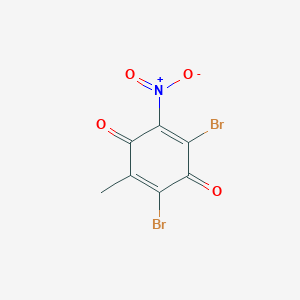
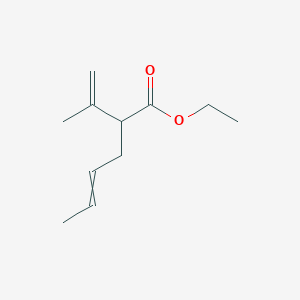
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
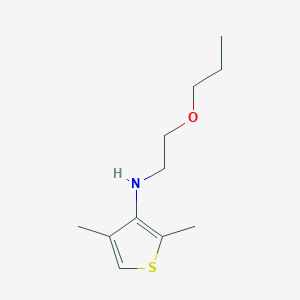
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
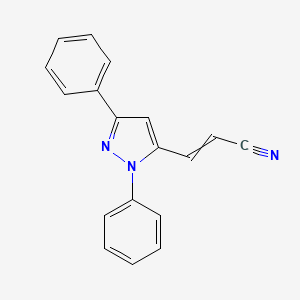
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
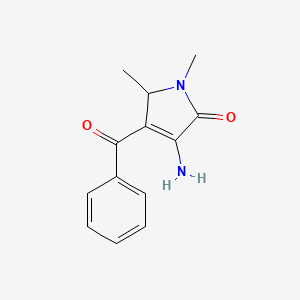
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
